molecular formula C21H26N2O2S B5599960 2-(3-methoxybenzyl)-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxybenzyl)-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5599960
M. Wt: 370.5 g/mol
InChI Key: ZDGSRXJOCVRWMZ-UHFFFAOYSA-N
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Description

2-(3-methoxybenzyl)-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. The compound is a spirocyclic compound that has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antihypertensive Activity : A study highlighted the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, examining their antihypertensive potential. Compounds with specific substituents demonstrated significant activity as alpha-adrenergic blockers, indicating their potential in blood pressure management (Caroon et al., 1981).
  • Synthetic Methodologies : Research has explored various synthetic routes for diazaspiro[4.5]decan derivatives, showcasing their utility in generating compounds with potential biological activity. For example, a procedure based on three-component condensation demonstrated an efficient method for synthesizing 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives (Shklyaev et al., 2011).

Supramolecular Arrangements

  • Crystallographic Analysis : The study of cyclohexane-5-spirohydantoin derivatives, which share a similar spirocyclic structure, provided insights into how substituents influence supramolecular arrangements. This research aids in understanding the relationship between molecular and crystal structure, which is crucial for the design of materials with specific properties (Graus et al., 2010).

Cycloaddition Reactions

  • Spirocyclization : The photo-mediated spirocyclization of N-benzyl propiolamide, forming azaspiro[4.5]deca-6,9-diene-3,8-dione, showcases innovative methods for constructing spirocyclic frameworks. This green and convenient approach is significant for synthesizing iodinated spirocyclization products, contributing to the development of novel compounds with potential pharmacological applications (Yang et al., 2022).

Chemosensors

  • Rhodamine-Based Dual Chemosensors : A study introduced a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the compound's ability to detect these ions with distinctly separated excitation and emission wavelengths. This research contributes to the field of chemical sensing, offering tools for the selective detection of metal ions (Roy et al., 2019).

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-8-(thiophen-3-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-25-19-4-2-3-17(11-19)14-23-16-21(12-20(23)24)6-8-22(9-7-21)13-18-5-10-26-15-18/h2-5,10-11,15H,6-9,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGSRXJOCVRWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3(CCN(CC3)CC4=CSC=C4)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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